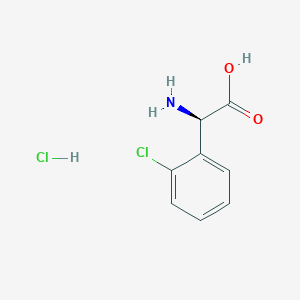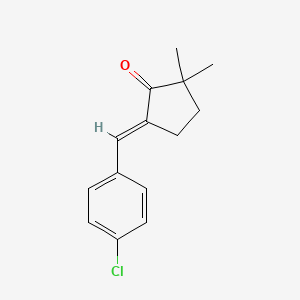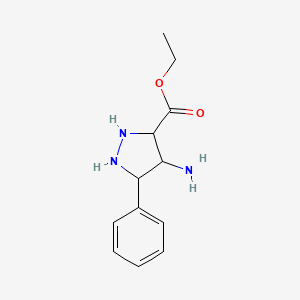
(S)-4-(t-Butyldimethylsilanyloxy)-2-oxopyrrolidine-1-carboxylic acid t-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Pyrrolidinecarboxylic acid, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-oxo-, 1,1-dimethylethyl ester, (4S)- is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidine ring and a silyl ether group, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Pyrrolidinecarboxylic acid, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-oxo-, 1,1-dimethylethyl ester, (4S)- typically involves multiple steps. One common method includes the protection of the hydroxyl group using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. This is followed by the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-Pyrrolidinecarboxylic acid, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-oxo-, 1,1-dimethylethyl ester, (4S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The silyl ether group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Reagents like TBAF (Tetrabutylammonium fluoride) can be used to remove the silyl protecting group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols .
Scientific Research Applications
1-Pyrrolidinecarboxylic acid, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-oxo-, 1,1-dimethylethyl ester, (4S)- has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.
Industry: The compound is utilized in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-Pyrrolidinecarboxylic acid, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-oxo-, 1,1-dimethylethyl ester, (4S)- involves its interaction with specific molecular targets. The silyl ether group can undergo hydrolysis, releasing the active pyrrolidinecarboxylic acid, which can then participate in various biochemical pathways. The compound’s effects are mediated through its interaction with enzymes and receptors, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 1-Piperidinecarboxylic acid, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, phenylmethyl ester
- 1-Pyrrolidinecarboxylic acid, 3,4-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-oxo-, 1,1-dimethylethyl ester
Uniqueness
1-Pyrrolidinecarboxylic acid, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-oxo-, 1,1-dimethylethyl ester, (4S)- stands out due to its specific stereochemistry and the presence of the silyl ether group, which provides unique reactivity and stability compared to similar compounds .
Properties
CAS No. |
320343-59-7 |
|---|---|
Molecular Formula |
C15H29NO4Si |
Molecular Weight |
315.48 g/mol |
IUPAC Name |
tert-butyl (4S)-4-[tert-butyl(dimethyl)silyl]oxy-2-oxopyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H29NO4Si/c1-14(2,3)19-13(18)16-10-11(9-12(16)17)20-21(7,8)15(4,5)6/h11H,9-10H2,1-8H3/t11-/m0/s1 |
InChI Key |
ASPAKSDHNNXVIB-NSHDSACASA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](CC1=O)O[Si](C)(C)C(C)(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1=O)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3H-Imidazo[4,5-b]pyridine-7-carboxylic acid, 2-cyclopropyl-](/img/structure/B12336700.png)


![8-Azabicyclo[3.2.1]octan-3-one, 8-[(1-methylcyclobutyl)methyl]-](/img/structure/B12336713.png)

![(2Z)-2-[(E)-3-(2-tert-butyl-7-diethylazaniumylidenechromen-4-yl)prop-2-enylidene]-1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethylindole-5-sulfonate](/img/structure/B12336716.png)



![(R)-[(2S,4S,5R)-5-ethenyl-1-oxido-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol](/img/structure/B12336752.png)


![(NE)-N-[1-(2-anilino-4-methyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine](/img/structure/B12336766.png)
